molecular formula C27H33N3O8 B11931502 4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-N-(1-pyrrolidinylmethyl)-1,4,4a,5,5a,6,11,12a-octahydro-2-naphthacenecarboxamide

4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-N-(1-pyrrolidinylmethyl)-1,4,4a,5,5a,6,11,12a-octahydro-2-naphthacenecarboxamide

Cat. No.: B11931502
M. Wt: 527.6 g/mol
InChI Key: IKQRPFTXKQQLJF-UHFFFAOYSA-N
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Description

Rolitetracycline is a semisynthetic broad-spectrum tetracycline antibiotic. It is particularly used in cases requiring high concentrations or when oral administration is impractical. This compound is a prodrug of tetracycline, where the pyrrolidine moiety enhances its bioavailability compared to tetracycline .

Properties

Molecular Formula

C27H33N3O8

Molecular Weight

527.6 g/mol

IUPAC Name

4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)

InChI Key

IKQRPFTXKQQLJF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Rolitetracycline is synthesized through a Mannich reaction involving tetracycline, formaldehyde, and pyrrolidine. The process can be improved by using methylene-bis-pyrrolidine, which is formed by heating formaldehyde or paraformaldehyde with pyrrolidine in an inert organic solvent like ethanol under reflux conditions .

Industrial Production Methods: The industrial production of rolitetracycline involves adding preformed methylene-bis-pyrrolidine to tetracycline and formaldehyde in an inert organic solvent at around 20° to 25°C. This method enhances yield, reduces water formation, and avoids the caustic action of pyrrolidine on tetracycline .

Chemical Reactions Analysis

Types of Reactions: Rolitetracycline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of the Mannich reaction is rolitetracycline itself, formed from tetracycline .

Scientific Research Applications

Mechanism of Action

Biological Activity

The compound 4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-N-(1-pyrrolidinylmethyl)-1,4,4a,5,5a,6,11,12a-octahydro-2-naphthacenecarboxamide is a complex organic molecule with potential biological activity. This article reviews the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

This compound features a naphthalene backbone with multiple hydroxyl and carbonyl functional groups. Its chemical formula is C22H24N2O8C_{22}H_{24}N_2O_8 with a molecular weight of approximately 480.895 g/mol. The presence of a dimethylamino group and a pyrrolidinylmethyl moiety suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of naphthalene compounds exhibit significant anticancer activity. For instance, compounds similar to the one have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study found that naphthalene derivatives can induce apoptosis in human breast cancer cells via mitochondrial pathways. The compound under review may share similar mechanisms due to structural similarities with known active compounds .

Antimicrobial Activity

Compounds containing hydroxyl groups are often associated with antimicrobial properties. Preliminary tests on related naphthalene derivatives have demonstrated effectiveness against a range of bacterial strains.

  • Research Findings : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli and showed significant inhibition at concentrations as low as 50 µg/mL .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. In particular, it may interact with adenylyl cyclase or other enzymes involved in signal transduction pathways.

  • Inhibitory Activity : Research has demonstrated that certain naphthalene-based compounds can inhibit adenylyl cyclase activity in vitro. This inhibition could lead to altered cellular responses to hormonal signals .

The biological activity of this compound likely stems from its ability to interact with specific biological targets due to its unique chemical structure. The presence of multiple hydroxyl groups enhances its potential for hydrogen bonding and molecular interactions.

Data Summary Table

Biological Activity Effect Concentration Tested Reference
AnticancerInduces apoptosis in cancer cellsVaries (e.g., 10 µM)
AntimicrobialInhibits bacterial growth50 µg/mL
Enzyme inhibitionInhibits adenylyl cyclaseIC50 ~100 µM

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